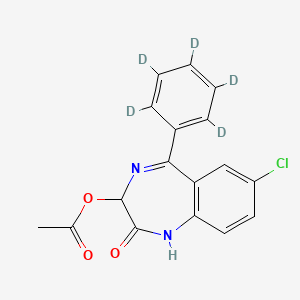
Oxazepam-d5 Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazepam-d5 Acetate is a deuterated form of Oxazepam, a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. This compound is primarily used in scientific research as an internal standard in mass spectrometry and other analytical techniques due to its stability and distinct isotopic signature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxazepam-d5 Acetate involves the deuteration of Oxazepam, followed by acetylation. The deuteration process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. The acetylation step involves reacting the deuterated Oxazepam with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and high throughput. The final product is subjected to rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to confirm its isotopic purity and chemical structure.
Analyse Des Réactions Chimiques
Types of Reactions
Oxazepam-d5 Acetate undergoes various chemical reactions, including:
Oxidation: Oxidation reactions typically involve the conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions may involve the conversion of the carbonyl group back to a hydroxyl group.
Substitution: Substitution reactions can occur at the benzene ring or the nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of deuterated benzophenone derivatives, while reduction can yield deuterated benzyl alcohol derivatives.
Applications De Recherche Scientifique
Oxazepam-d5 Acetate is widely used in scientific research due to its unique properties. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of Oxazepam and its metabolites in biological samples.
Pharmacokinetics: Employed in studies to understand the metabolism and distribution of Oxazepam in the body.
Drug Development: Used in the development and validation of analytical methods for the detection of benzodiazepines in pharmaceutical formulations.
Forensic Toxicology: Utilized in the analysis of biological samples for the presence of benzodiazepines in forensic investigations.
Mécanisme D'action
Oxazepam-d5 Acetate, like other benzodiazepines, exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA) at the GABA(A) receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system. By enhancing GABA’s effect, this compound increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability. This results in the sedative, anxiolytic, and muscle relaxant effects characteristic of benzodiazepines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazepam: The non-deuterated form of Oxazepam-d5 Acetate, used clinically for the treatment of anxiety and insomnia.
Lorazepam: Another benzodiazepine with similar anxiolytic and sedative properties but different pharmacokinetic profiles.
Diazepam: A long-acting benzodiazepine used for anxiety, muscle spasms, and seizures.
Uniqueness
This compound is unique due to its deuterated nature, which makes it an ideal internal standard for analytical methods. The presence of deuterium atoms provides a distinct isotopic signature, allowing for accurate quantification and differentiation from non-deuterated compounds in complex biological matrices.
Propriétés
Numéro CAS |
65854-77-5 |
|---|---|
Formule moléculaire |
C17H13ClN2O3 |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
[7-chloro-2-oxo-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-3-yl] acetate |
InChI |
InChI=1S/C17H13ClN2O3/c1-10(21)23-17-16(22)19-14-8-7-12(18)9-13(14)15(20-17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,19,22)/i2D,3D,4D,5D,6D |
Clé InChI |
FYRWUTOZBRWYCS-VIQYUKPQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)C)[2H])[2H] |
SMILES canonique |
CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




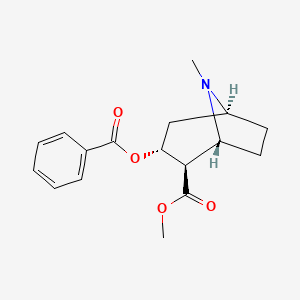
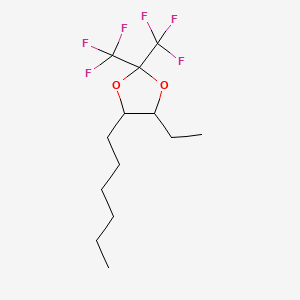
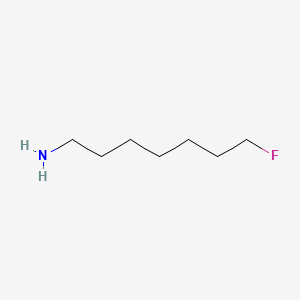

![(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride](/img/structure/B13417878.png)





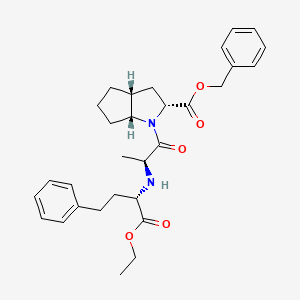
![(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13417916.png)
